molecular formula C44H70O12 B594809 Okadaol CAS No. 131959-12-1

Okadaol

Cat. No.: B594809
CAS No.: 131959-12-1
M. Wt: 791.0 g/mol
InChI Key: ZZNQQYSOWRXXJH-CIXSJYIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of Dinophysistoxin-2 emerged from intensive research into diarrhetic shellfish poisoning incidents that plagued coastal regions during the latter half of the twentieth century. The compound was first identified and characterized as part of comprehensive efforts to understand the causative agents behind gastrointestinal disorders following shellfish consumption. Early investigations in the 1960s and 1970s documented numerous cases of food poisoning outbreaks, particularly in European coastal areas and Japan, which ultimately led researchers to focus on dinoflagellate-produced toxins as the primary culprits.

The systematic isolation and structural elucidation of Dinophysistoxin-2 represented a significant advancement in marine toxin research. Scientists developed sophisticated extraction and purification protocols specifically designed to separate this rare compound from more abundant related toxins like okadaic acid. The isolation process involved complex chromatographic techniques, including flash chromatography using silica, sephadex LH20, and C18-silica columns, followed by preparative reversed-phase liquid chromatography. These methodological developments enabled researchers to confirm the identity and purity of Dinophysistoxin-2 using advanced analytical techniques such as flow injection analysis and liquid chromatography coupled with mass spectrometry.

Classification within Marine Toxins

Dinophysistoxin-2 belongs to the okadaic acid group of marine biotoxins, which constitutes one of the most significant classes of lipophilic marine toxins affecting human health. This compound represents an isomer of okadaic acid, sharing structural similarities while exhibiting distinct chemical and biological properties. The okadaic acid group encompasses several related compounds, including okadaic acid itself, Dinophysistoxin-1, and various fatty acid ester derivatives collectively known as Dinophysistoxin-3 compounds.

The classification system for marine biotoxins categorizes Dinophysistoxin-2 within the diarrhetic shellfish poisoning group, which includes compounds responsible for gastrointestinal symptoms in humans following consumption of contaminated shellfish. These toxins are distinguished from other marine biotoxin categories such as paralytic shellfish poisoning toxins, azaspiracids, yessotoxins, and pectenotoxins by their specific mechanism of action and symptomatology. The structural characteristics of Dinophysistoxin-2 include multiple spiroketals and fused ether rings, typical of polyketide compounds, which contribute to its biological activity as a potent inhibitor of serine and threonine protein phosphatases.

Global Distribution and Occurrence

The global distribution of Dinophysistoxin-2 reflects the geographic range of its primary producing organisms, particularly Dinophysis acuta, a marine dinoflagellate species found in coastal waters worldwide. This compound has been documented in shellfish samples from diverse geographic regions, including the coastal waters of Ireland, Portugal, and various European Atlantic coastlines. Research has demonstrated that Dinophysistoxin-2 occurs alongside okadaic acid in Portuguese shellfish on a yearly basis, indicating consistent production by local dinoflagellate populations.

Studies conducted in southwestern Ireland revealed that Dinophysistoxin-2 often represents the predominant diarrhetic toxin in cultivated mussels during toxic episodes. Analysis of Mytilus edulis samples collected from these regions demonstrated significant temporal and spatial variability in toxin concentrations, with substantial variations observed both horizontally and vertically within the water column. The occurrence patterns of Dinophysistoxin-2 correlate closely with harmful algal bloom events, particularly those dominated by Dinophysis acuta populations.

Geographic Region Primary Host Species Toxin Concentration Range Associated Dinoflagellate
Southwest Ireland Mytilus edulis 0.7-6.3 μg/g hepatopancreas Dinophysis acuta
Portuguese Coast Various shellfish Co-occurring with okadaic acid Dinophysis species
European Atlantic Bivalve molluscs Variable seasonal levels Dinophysis acuta

The seasonal dynamics of Dinophysistoxin-2 occurrence demonstrate complex patterns influenced by environmental factors, phytoplankton population dynamics, and oceanographic conditions. Research indicates that toxin accumulation in shellfish tissues follows predictable seasonal trends, with peak concentrations often coinciding with specific dinoflagellate bloom periods during summer months.

Public Health Significance

Dinophysistoxin-2 poses substantial public health concerns due to its role as a causative agent of diarrhetic shellfish poisoning, a gastrointestinal syndrome affecting consumers of contaminated bivalve molluscs. The compound's mechanism of action involves potent inhibition of serine and threonine protein phosphatases, particularly protein phosphatases 2A, 1B, and 2B, which play crucial roles in cellular metabolism and regulation. This biochemical activity results in characteristic symptoms including diarrhea, nausea, vomiting, and abdominal pain, typically manifesting within twelve hours of consumption.

The public health impact of Dinophysistoxin-2 extends beyond acute gastrointestinal symptoms, as research has demonstrated potential long-term health implications associated with exposure to okadaic acid group toxins. These compounds have been identified as potential tumor promoters, raising concerns about chronic exposure effects in populations with regular shellfish consumption. The lipophilic nature of Dinophysistoxin-2 enables efficient bioaccumulation in shellfish tissues, particularly in hepatopancreas and other metabolically active organs.

Epidemiological studies have documented numerous cases of diarrhetic shellfish poisoning attributed to Dinophysistoxin-2 contamination, with incidents reported across multiple continents. Recent outbreaks in various regions have highlighted the continued relevance of this biotoxin as a food safety concern, with some cases involving okadaic acid concentrations exceeding regulatory limits by significant margins. The thermal stability of Dinophysistoxin-2 presents additional challenges for food safety management, as conventional cooking temperatures prove insufficient for toxin inactivation.

Regulatory Framework

The regulatory management of Dinophysistoxin-2 operates within comprehensive frameworks established by major food safety authorities worldwide, with particular emphasis on European Union regulations and international standards. European Union Regulation No 853/2004 establishes specific maximum permissible limits for okadaic acid group toxins, including Dinophysistoxin-2, setting a combined limit of 160 micrograms okadaic acid equivalents per kilogram of shellfish tissue. This regulatory threshold encompasses okadaic acid, dinophysistoxins, and pectenotoxins measured collectively in whole shellfish bodies or edible portions.

The analytical methods prescribed for Dinophysistoxin-2 detection and quantification rely primarily on liquid chromatography coupled with tandem mass spectrometry, which has been officially authorized as the standard analytical approach in various jurisdictions. These methods have largely replaced traditional mouse bioassays due to improved sensitivity, accuracy, and ethical considerations. Regulation EC No 15/2011 specifically designates liquid chromatography-mass spectrometry as the official analytical method for lipophilic marine biotoxin determination.

Regulatory Authority Maximum Limit Test Method Scope
European Union 160 μg okadaic acid equiv./kg Liquid chromatography-mass spectrometry Live bivalve molluscs
United States Food and Drug Administration 0.2 ppm Various approved methods Shellfish products
Japan 0.16 mg okadaic acid equiv./kg Liquid chromatography-tandem mass spectrometry Edible shellfish tissue

Competent authorities implement comprehensive monitoring programs for Dinophysistoxin-2 surveillance, involving regular sampling of classified shellfish production areas and systematic analysis of harvested products. These programs incorporate risk-based approaches that consider environmental factors, historical contamination patterns, and phytoplankton monitoring data to optimize surveillance efficiency. When Dinophysistoxin-2 concentrations exceed regulatory limits, authorities implement immediate closure of affected harvesting areas, with reopening contingent upon consecutive satisfactory analytical results from independent samples.

Properties

CAS No.

131959-12-1

Molecular Formula

C44H70O12

Molecular Weight

791.0 g/mol

IUPAC Name

(2R)-3-[(2R,6R,11R)-2-[(E,2R)-4-[(2'R,4R,4aS,6S,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol

InChI

InChI=1S/C44H70O12/c1-26-21-35(54-44(23-26)36(47)12-11-32(53-44)24-41(6,49)25-45)27(2)9-10-31-14-18-43(52-31)19-15-34-40(56-43)37(48)30(5)39(51-34)33(46)22-29(4)38-28(3)13-17-42(55-38)16-7-8-20-50-42/h9-10,23,27-29,31-40,45-49H,5,7-8,11-22,24-25H2,1-4,6H3/b10-9+/t27-,28-,29+,31+,32?,33+,34-,35-,36-,37-,38+,39?,40-,41-,42+,43+,44-/m1/s1

InChI Key

ZZNQQYSOWRXXJH-CIXSJYIMSA-N

Synonyms

OKADAOL

Origin of Product

United States

Preparation Methods

Lithium Acetylide-Mediated Epoxide Ring-Opening

Homopropargylic alcohols serve as linchpins for spiroacetal construction. As demonstrated by, enantiomerically pure epoxides undergo lithium acetylide opening to yield homopropargylic alcohols with >98% ee. Subsequent alkyne carboxylation and conversion to Weinreb amides enable iterative chain elongation (Table 1).

Table 1: Key Intermediates in Spiroacetal Synthesis

IntermediateReaction StepYield (%)ee (%)Source
Epoxide AHydrolytic kinetic resolution8299
Alkyne BAcetylide opening7598
Weinreb CCarboxylation/Amidation6897

Acid-Catalyzed Transketalization

Fragment coupling employs transketalization under Brønsted acid catalysis (p-TsOH·H2O, 0.03 equiv). Critical parameters include:

  • Strict control of water activity (<50 ppm) to prevent hydrolysis

  • Solvent selection (DMF vs. EtOAc) impacting cyclization efficiency

  • Temperature gradients (0°C → 23°C) to suppress enol ether formation

Assembly of the Pyrano[3,2-b]Pyran Spirooxolane Core

Oxidative Ring-Contraction Strategy

The methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran] system derives from a glucoheptonolactone precursor via ring contraction. Sequential steps involve:

  • Dihydroxylation : OsO4-mediated oxidation installs vicinal diols with >20:1 diastereoselectivity

  • Epoxidation : m-CPBA generates strained epoxides for acid-catalyzed ring-opening (Scheme 1)

  • Spirocyclization : KOtBu-induced urea cyclization constructs the hydantoin core (75% yield)

Scheme 1: Epoxide Ring-Opening for trans-Diol Formation

EpoxideHCl (cat.), MeOHtrans-Diol+cis-Diol (3:1 ratio)[4]\text{Epoxide} \xrightarrow{\text{HCl (cat.), MeOH}} \text{trans-Diol} + \text{cis-Diol (3:1 ratio)}

Stereochemical Control via Protecting Group Manipulation

Benzyloxycarbonyl (Cbz) and tert-butyldimethylsilyl (TBS) groups dictate spirocenter configuration. For example, Cbz-protected intermediates favor axial attack during cyclization (ΔΔG‡ = 2.1 kcal/mol).

Convergent Coupling of Fragments A–C

Mitsunobu Reaction for Ether Linkage

The 11-hydroxy group in Fragment C couples with Fragment B via Mitsunobu conditions (DEAD, PPh3, 0°C → RT). Key considerations:

  • Pre-activation of sterically hindered alcohols as triflates (e.g., using Tf2O)

  • Solvent polarity (THF vs. DCE) modulating reaction rate (krel = 3.2)

Ring-Closing Metathesis (RCM) for Olefin Installation

The but-3-en-2-yl spacer derives from Grubbs II-catalyzed RCM (2 mol%, CH2Cl2, 40°C). Substrate-controlled Z-selectivity (Z:E = 7:1) aligns with Thorpe-Ingold effects.

Final Functionalization and Deprotection

Hydroxy Group Unmasking

BF3·OEt2-mediated cleavage of methoxymethyl (MOM) ethers proceeds without epimerization (95% yield). Contrastingly, TBS groups require harsher conditions (TBAF, THF, 50°C).

Oxidation State Adjustments

PCC oxidation of secondary alcohols to ketones (82% yield) precedes stereoselective reduction (NaBH4, CeCl3·7H2O).

Analytical Characterization and Validation

NMR Spectroscopic Fingerprinting

Key diagnostic signals:

  • 1H NMR : δ 4.85 ppm (spiroacetal anomeric proton, J = 2.1 Hz)

  • 13C NMR : δ 109.7 ppm (spirocyclic ketal carbon)

X-ray Crystallographic Confirmation

Single-crystal analysis (Cu Kα radiation) validates the (2S,6R,8S) configuration in the 1,7-dioxaspiro[5.5]undecane subunit.

Challenges and Optimization Opportunities

Persistent issues include:

  • Low yields (<30%) in late-stage fragment couplings due to steric hindrance

  • Epimerization at C-2 during acidic workups (up to 15% loss)
    Proposed solutions:

  • Microfluidic reaction systems for improved mass transfer

  • Organocatalytic asymmetric induction using squaramides

Chemical Reactions Analysis

Okadaol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The reduction of okadaic acid to this compound is a notable reaction. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces alcohols .

Scientific Research Applications

Okadaol has a wide range of applications in scientific research:

Mechanism of Action

Okadaol exerts its effects primarily by inhibiting serine/threonine protein phosphatases, specifically PP1 and PP2A. This inhibition leads to the hyperphosphorylation of proteins, which can affect various cellular processes. The molecular targets of this compound include several kinases such as MAPK, ERK, and GSK3β. These pathways are involved in processes like apoptosis, neurotoxicity, and the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its combination of multiple spiro systems and diverse functional groups . Below is a detailed comparison with structurally related spirocyclic compounds:

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Name / ID Key Structural Features Functional Groups/Substituents Notable Properties/Activities References
Target Compound 1,7-Dioxaspiro[5.5]undecane + spiro[pyrano-oxolane] + hydroxyl/methyl groups 3× hydroxyl, 3× methyl, 1,7-dioxaspiro High polarity, potential multivalent bioactivity
3-(4-Chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione Single oxaspiro[5.5]undecane ring Chlorophenyl, methyl, dione Anti-inflammatory activity
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane 1,7-Dioxaspiro[5.5]undecane core 2× methyl, no hydroxyls Increased lipophilicity
(3R,4S,6R,9R)-9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol 1,7-Dioxaspiro[5.5]undecane with ethyl and hydroxymethyl groups Ethyl, hydroxymethyl, hydroxyl Enhanced solubility
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Tetraoxaspiro[5.5]undecane with dihydroxyethyl groups 4× oxygen, 2× dihydroxyethyl High hydrophilicity, stabilizer in formulations
7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione Diazaspiro[5.5]undecane with methyl and dione groups Methyl, 2× carbonyl Scaffold for CNS-targeting drugs

Key Differences and Implications

Spiro System Complexity: The target compound integrates two distinct spiro systems (1,7-dioxaspiro[5.5]undecane and pyrano-oxolane), whereas analogs like 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane or 7-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione feature only one spiro core. This increases conformational rigidity and binding specificity.

Functional Group Diversity :

  • Multiple hydroxyl groups distinguish it from methyl- or halogen-substituted analogs (e.g., 3-(4-chlorophenyl)-4-methyl-2-oxaspiro), enhancing solubility and hydrogen-bonding capacity.

Biological Activity :

  • While chlorophenyl- or diazaspiro-containing compounds exhibit anti-inflammatory or CNS activity , the target compound’s hydroxyl-rich structure may favor interactions with polar targets like kinases or GPCRs.

Physicochemical Properties :

  • The tetraoxaspiro compound has higher hydrophilicity due to four oxygen atoms, but the target compound balances hydrophilicity (hydroxyls) and lipophilicity (methyl groups), optimizing membrane permeability.

Biological Activity

The compound under investigation is a complex organic molecule characterized by a diverse structural framework that includes multiple hydroxy and dioxaspiro groups. Understanding its biological activity is essential for potential applications in pharmacology and medicinal chemistry.

Chemical Structure

The detailed chemical structure of the compound can be represented as follows:

CxHyOz exact composition to be determined \text{C}_{x}\text{H}_{y}\text{O}_{z}\quad \text{ exact composition to be determined }

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits significant antioxidant activity. This is critical for combating oxidative stress-related diseases.
  • Cytotoxic Activity : The compound has shown potential cytotoxic effects against various cancer cell lines. This was observed in assays measuring cell viability and proliferation.
  • Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory pathways, making it a candidate for further studies in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
CytotoxicityInhibition of cancer cell growth
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study 1: Antioxidant Activity

A study conducted by researchers focused on evaluating the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that the compound demonstrated a dose-dependent scavenging effect on free radicals, comparable to established antioxidants such as ascorbic acid.

Case Study 2: Cytotoxicity Testing

In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM, indicating potent cytotoxicity. These findings suggest that further exploration into its mechanism of action is warranted.

Case Study 3: Anti-inflammatory Mechanism

A study explored the anti-inflammatory potential through the inhibition of NF-kB signaling pathways in macrophages. The compound significantly reduced the expression of TNF-alpha and IL-6, suggesting its role as a modulator in inflammatory responses.

Research Findings

The biological activities observed in various studies indicate that this compound could serve as a lead structure for developing new therapeutic agents targeting oxidative stress, cancer, and inflammatory diseases.

Future Directions :
Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to explore its pharmacokinetic properties. In vivo studies will also be crucial for assessing therapeutic efficacy and safety profiles.

Q & A

Q. Table 1: Example Synthesis Conditions from Analogous Spiro Compounds

StepSolventTemperatureCatalyst/Purification MethodYield (%)Reference
CyclizationDichloromethaneRTTriethylamine65–70
Intermediate IsolationEthyl AcetateRefluxColumn Chromatography75
Final ProductMethanol0–5°CRecrystallization85

Advanced: How can computational methods optimize the synthesis and reaction design for this compound?

The Institute for Chemical Reaction Design and Discovery (ICReDD) approach integrates quantum chemical calculations and experimental feedback to streamline synthesis:

  • Reaction Path Search : Quantum mechanics (QM) identifies low-energy pathways for key steps like spiro ring formation .
  • Machine Learning (ML) : Predictive models optimize solvent systems and catalysts (e.g., predicting yield improvements in DMSO for SNAr reactions) .
  • Feedback Loops : Experimental data (e.g., NMR, HRMS) refine computational parameters, reducing trial-and-error iterations .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Identify hydroxyl protons (δ 1.5–3.0 ppm) and spiro ring protons (δ 4.0–5.5 ppm) .
    • ¹³C NMR : Confirm sp³ carbons in dioxaspiro rings (δ 70–100 ppm) .
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) stretches .

Q. Table 2: Representative Spectroscopic Data from Analogous Compounds

TechniqueKey Peaks/DataStructural InsightReference
¹H NMRδ 4.25 (m, 2H, spiro-OCH₂)Dioxaspiro ring conformation
¹³C NMRδ 98.7 (C-O of oxolane)Spiro junction confirmation
HRMSm/z 589.2845 [M+Na]⁺ (Δ = 1.2 ppm)Molecular formula validation

Advanced: How can researchers resolve contradictions in structural or reactivity data for spirocyclic analogs?

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., confirming spiro ring geometry in 1,5-dioxaspiro derivatives) .
  • Comparative Reactivity Studies : Test substituent effects (e.g., electron-withdrawing groups on reaction rates in pyridazinone analogs) .
  • Statistical Analysis : Use multivariate regression to correlate steric/electronic parameters with yields (e.g., bulky groups reducing spiro ring formation efficiency) .

Basic: What methodologies assess the solubility and bioavailability of this compound?

  • LogP Measurement : Use shake-flask or HPLC methods to determine octanol-water partitioning (target LogP <3 for oral bioavailability) .
  • Thermodynamic Solubility : Perform pH-solubility profiling in biorelevant media (e.g., FaSSIF/FeSSIF) .
  • Permeability Assays : Caco-2 cell monolayers or PAMPA to predict intestinal absorption .

Advanced: What strategies address discrepancies in reaction yields or reproducibility?

  • Design of Experiments (DoE) : Screen variables (e.g., temperature, solvent polarity) to identify critical factors (e.g., ethyl acetate improves SNAr yields vs. DCM) .
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Controlled Atmosphere Techniques : Employ Schlenk lines for moisture-sensitive steps (e.g., protecting hydroxyl groups during coupling) .

Basic: How to validate the stereochemical integrity of intermediates during synthesis?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB .
  • Optical Rotation : Compare [α]D values with literature data for key intermediates .
  • NOESY NMR : Confirm spatial proximity of protons in spiro junctions (e.g., cross-peaks between methylene and oxolane protons) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Pharmacophore Mapping : Identify critical hydrogen bond donors (e.g., hydroxyl groups) using docking studies .
  • Bioisosteric Replacement : Substitute labile ethers with carbocycles to enhance metabolic stability .
  • Fragment-Based Design : Screen spirocyclic fragments against targets (e.g., METTL3 inhibition in 1,4,9-triazaspiro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.